(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

CAS No.: 1270293-73-6

Cat. No.: VC2867096

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270293-73-6 |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | (4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol |

| Standard InChI | InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m1/s1 |

| Standard InChI Key | YIYJSJWWXNXVNN-MRVPVSSYSA-N |

| Isomeric SMILES | C1COC2=C([C@@H]1O)C=C(C=C2F)F |

| SMILES | C1COC2=C(C1O)C=C(C=C2F)F |

| Canonical SMILES | C1COC2=C(C1O)C=C(C=C2F)F |

Introduction

Structural Identification and Chemical Properties

Molecular Structure and Identification

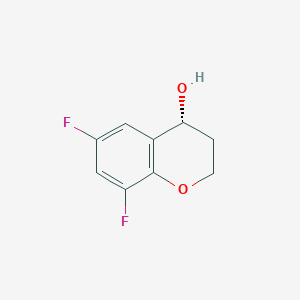

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the chroman family, featuring a bicyclic structure that combines a benzene ring with a tetrahydropyran moiety. This particular compound has fluorine atoms at positions 6 and 8 of the benzene ring, and a hydroxyl group in the R-configuration at position 4 of the pyran ring.

The compound has several key structural identifiers:

-

Molecular Weight: 186.15 g/mol

-

CAS Number: 1270293-73-6

For digital representation and database searching, the following identifiers are essential:

Physical and Chemical Properties

The physical state of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is typically a solid at room temperature. The presence of the hydroxyl group at position 4 confers hydrogen bonding capabilities, which influences both the compound's solubility and potential biological interactions.

Based on its structure and related compounds, we can infer several properties:

-

The compound likely exhibits moderate solubility in polar organic solvents due to the presence of the hydroxyl group

-

The fluorine atoms contribute to increased metabolic stability and potentially enhanced binding interactions with biological targets

-

The stereochemistry at position 4 (R-configuration) may be crucial for specific biological activities

Predicted Collision Cross Sections

Mass spectrometry analysis provides valuable information for compound identification and characterization. The predicted collision cross sections (CCS) for various adducts of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol are presented in Table 1.

Table 1: Predicted Collision Cross Section Data for (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.05652 | 138.0 |

| [M+Na]⁺ | 209.03846 | 149.8 |

| [M+NH₄]⁺ | 204.08306 | 145.9 |

| [M+K]⁺ | 225.01240 | 143.9 |

| [M-H]⁻ | 185.04196 | 138.9 |

| [M+Na-2H]⁻ | 207.02391 | 142.0 |

| [M]⁺ | 186.04869 | 139.8 |

| [M]⁻ | 186.04979 | 139.8 |

These predicted CCS values are particularly valuable for analytical chemists working with ion mobility spectrometry and mass spectrometry techniques, enabling precise identification of the compound in complex mixtures .

| Quantity | Price (USD) |

|---|---|

| 100 mg | $397.80 |

| 250 mg | $569.40 |

| 500 mg | $898.30 |

| 1 g | $1,150.50 |

| 2.5 g | $2,255.50 |

The compound is marketed for research purposes only, with appropriate handling precautions as detailed in section 4.2 .

Biological and Pharmacological Properties

Structure-Activity Relationship Insights

The biological activity of chroman derivatives is often influenced by the substituents on both the benzene and pyran rings. Research on related compounds suggests that:

-

The presence or absence of fluorine atoms on the benzopyran ring can significantly impact the compound's ability to inhibit insulin release from pancreatic β-cells and to relax vascular smooth muscle cells .

-

The stereochemistry at position 4 (R-configuration in this compound) likely plays a crucial role in determining biological activity and receptor binding.

-

The hydroxyl group at position 4 provides a potential site for hydrogen bonding with biological targets and could serve as a position for further derivatization to enhance specific activities.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol exist with potential significance in pharmaceutical research:

-

(4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: This amine derivative (CAS: 911826-06-7) replaces the hydroxyl group with an amine functionality, potentially altering hydrogen bonding patterns and biological activities .

-

7,8-Difluorochroman-4-ol: A positional isomer with fluorine atoms at positions 7 and 8 rather than 6 and 8, which may exhibit different biological properties due to the altered electronic distribution.

-

Non-fluorinated chroman derivatives: Comparing the activities of fluorinated versus non-fluorinated analogs can provide valuable insights into the role of fluorine in modulating biological activity.

Structure-Property Relationships

The specific positioning of functional groups in these chroman derivatives significantly impacts their physicochemical and biological properties:

-

Fluorine position: The positioning of fluorine atoms affects electronic distribution, lipophilicity, and potentially the binding orientation with biological targets.

-

Hydroxyl versus amine substitution: The replacement of the hydroxyl group with an amine (as in the hydrochloride derivative) changes hydrogen bonding patterns and basicity, potentially altering binding affinity and pharmacokinetic properties.

-

Stereochemistry: The R-configuration at position 4 in the title compound is likely crucial for biological activity, as stereochemistry often dictates the spatial orientation for optimal target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume